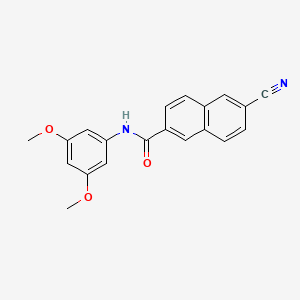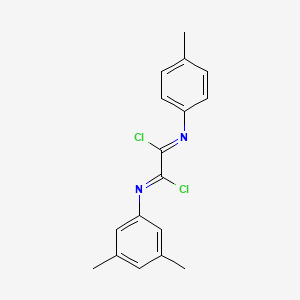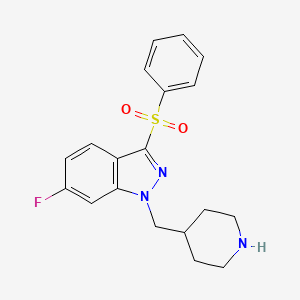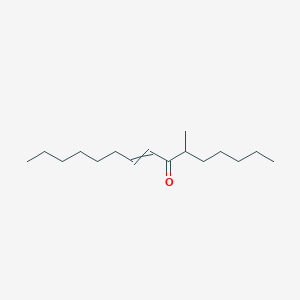
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used in the synthesis of peptides and proteins, and its distinct structure makes it a valuable tool in medicinal chemistry and biocatalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid typically involves several steps, including the protection of functional groups, stereoselective reactions, and deprotection. One common method involves the use of chiral auxiliaries to ensure the correct stereochemistry. For example, the synthesis may start with a protected amino acid derivative, followed by a series of reactions such as alkylation, reduction, and deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-4-Methylproline: This compound shares a similar stereochemistry and is used in the synthesis of peptides and proteins.
(2S,4R)-4-Hydroxyproline: Another related compound, often used in the study of protein stability and folding.
Uniqueness
What sets (2S,4R)-2-Amino-4,5-dimethylhexanoic acid apart from these similar compounds is its specific structure, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereochemical precision and selectivity .
Propriétés
Numéro CAS |
774172-49-5 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(2S,4R)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
VBGFCDFZIZPMLN-RQJHMYQMSA-N |
SMILES isomérique |
C[C@H](C[C@@H](C(=O)O)N)C(C)C |
SMILES canonique |
CC(C)C(C)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)


![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)


![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)

![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
